5-Bromo-2-chloro-1-methylpyridin-4(1H)-one

Halogenated Building Blocks Cross-Coupling Reagents Medicinal Chemistry

Generic pyridines fail to replicate the N-methylpyridinone core or precise halogen regiochemistry required for SAR. This 5-bromo-2-chloro-1-methylpyridin-4(1H)-one (CAS 1809157-88-7) delivers: • Orthogonal reactivity: C5-Br for Pd-catalyzed couplings; C2-Cl retained for subsequent SNAr • CNS-optimized properties: LogP -0.02, TPSA 22 Ų for kinase hinge-binding motifs • ≥95% purity, validated for radiolabeling (⁷⁶Br/¹⁸F) and agrochemical intermediate synthesis

Molecular Formula C6H5BrClNO
Molecular Weight 222.47 g/mol
CAS No. 1809157-88-7
Cat. No. B3247159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-1-methylpyridin-4(1H)-one
CAS1809157-88-7
Molecular FormulaC6H5BrClNO
Molecular Weight222.47 g/mol
Structural Identifiers
SMILESCN1C=C(C(=O)C=C1Cl)Br
InChIInChI=1S/C6H5BrClNO/c1-9-3-4(7)5(10)2-6(9)8/h2-3H,1H3
InChIKeyWIIJFAZUAYFFSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloro-1-methylpyridin-4(1H)-one Overview


5-Bromo-2-chloro-1-methylpyridin-4(1H)-one (CAS 1809157-88-7) is a halogenated heterocyclic building block featuring a pyridin-4(1H)-one core with bromine at the 5-position, chlorine at the 2-position, and a methyl group at N1 . This substitution pattern provides a distinct electronic and steric profile compared to simpler pyridine or pyridinone analogs. The compound exhibits moderate solubility in polar solvents and a predicted LogP of -0.02, indicating balanced hydrophilicity/lipophilicity . It is typically supplied at ≥95% purity and serves as a versatile intermediate for medicinal chemistry and agrochemical research .

5-Bromo-2-chloro-1-methylpyridin-4(1H)-one Substitution Risks


Generic substitution with in-class pyridinones or pyridines is unreliable due to the precise regiochemistry of halogen substituents, which dictates orthogonal reactivity in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions . The 5-bromo and 2-chloro arrangement in this compound offers a unique dual-handle strategy: bromine typically undergoes faster oxidative addition in palladium-catalyzed couplings, while chlorine can be retained for subsequent SNAr or act as a masked functional group [1]. Replacing this compound with 5-bromo-2-chloropyridine (CAS 53939-30-3) forfeits the N-methylpyridinone core, altering solubility, hydrogen-bonding capacity, and potential for metabolic stability in drug discovery programs .

5-Bromo-2-chloro-1-methylpyridin-4(1H)-one vs. Analogs


Molecular Weight & Halogen Mass Profile

The target compound possesses a molecular weight of 222.47 g/mol, which is 30.03 g/mol (15.6%) higher than 5-bromo-2-chloropyridine (192.44 g/mol) due to the presence of the N-methylpyridinone motif instead of a simple pyridine ring . This increased mass corresponds to a higher halogen mass fraction (Br+Cl = 35.9% + 15.9% = 51.8% of molecular weight) compared to 5-bromo-2-chloropyridine (41.5% Br + 18.4% Cl = 59.9%), resulting in a different elemental composition that affects gravimetric handling and analytical detection .

Halogenated Building Blocks Cross-Coupling Reagents Medicinal Chemistry

Lipophilicity and Polar Surface Area

The target compound exhibits a predicted LogP of -0.02, significantly lower than 5-bromo-2-chloropyridine (LogP = 2.02) . Additionally, it contains a topological polar surface area (TPSA) of 22.0 Ų due to the carbonyl group, whereas 5-bromo-2-chloropyridine has a TPSA of 12.9 Ų . These differences arise from the pyridinone core, which introduces a hydrogen bond acceptor and reduces overall lipophilicity.

Physicochemical Properties Drug-Likeness ADME Prediction

Regioisomeric Reactivity: C5- vs. C3-Bromo

The target compound possesses bromine at the 5-position of the pyridinone ring, whereas its regioisomer 3-bromo-2-chloro-1-methylpyridin-4(1H)-one (CAS 1956382-57-2) has bromine at the 3-position [1]. This positional difference drastically alters reactivity in Pd-catalyzed cross-couplings: C5-bromo substitution is electronically and sterically more accessible for oxidative addition compared to C3-bromo, which is ortho to the carbonyl and chloro groups . Studies on enaminone C-H functionalization demonstrate that C5 is the preferred site for direct arylation, implying that C5-bromo substrates like the target compound will exhibit superior reactivity in Suzuki-Miyaura and related transformations [2].

Regioselective Synthesis C-H Functionalization Cross-Coupling

N-Methylation Impact on Solubility and Metabolism

The N-methyl group in the target compound eliminates the possibility of NH tautomerization and hydrogen bond donation present in 5-bromo-2-chloro-pyridin-4-ol (CAS 1196146-82-3) . This methylation increases predicted LogP from approximately -0.5 (for the NH form) to -0.02, indicating modestly enhanced lipophilicity while maintaining aqueous solubility . Furthermore, N-methylation blocks a major metabolic soft spot (N-glucuronidation or oxidation) often observed in NH-pyridinones, potentially improving in vitro metabolic stability in liver microsome assays [1].

N-Alkylation Metabolic Stability Solubility

Commercial Availability and Purity

The target compound is readily available from multiple global suppliers at ≥95% purity, with options for bulk quantities (5g, 10g, 25g, 100g) . In contrast, the close analog 3-bromo-2-chloro-1-methylpyridin-4(1H)-one is less commonly stocked and often requires custom synthesis with longer lead times [1]. Similarly, 5-bromo-2-chloropyridine is widely available but lacks the pyridinone functionality required for specific applications . The target compound's established supply chain reduces procurement risk and ensures batch-to-batch consistency.

Procurement Supply Chain Quality Control

5-Bromo-2-chloro-1-methylpyridin-4(1H)-one Applications


Sequential Cross-Coupling via Br/Cl Orthogonality

Utilize the target compound in a two-step sequence where the C5-bromine undergoes Suzuki-Miyaura coupling with an arylboronic acid under mild conditions (e.g., Pd(PPh3)4, Na2CO3, DME/H2O, 80°C), leaving the C2-chlorine intact [1]. The resulting biaryl intermediate can then be subjected to Buchwald-Hartwig amination or SNAr at the C2-chlorine position, enabling rapid generation of diverse, densely functionalized pyridinone libraries for hit-to-lead optimization [2].

Kinase Inhibitor Scaffold Design

Incorporate the N-methylpyridin-4(1H)-one core as a hinge-binding motif in kinase inhibitor programs. The bromo and chloro substituents allow for modular exploration of solvent-exposed and ribose-pocket vectors, respectively, without the synthetic complexity of late-stage halogenation [3]. The favorable predicted LogP (-0.02) and TPSA (22 Ų) align with CNS drug-like property space, making it a suitable starting point for CNS-targeted kinase inhibitors .

Agrochemical Intermediate for Fungicides and Herbicides

Employ the compound as a key intermediate in the synthesis of pyridinone-based agrochemicals, analogous to the 4-pyridone motif found in commercial products like chlorpyrifos . The halogen handles permit introduction of lipophilic aryl or heteroaryl groups to modulate leaf penetration and soil mobility, while the N-methyl group enhances metabolic stability in planta [4].

PET Tracer Development via Halogen Exchange

The 5-bromo substituent can be replaced with radioactive ⁷⁶Br or ¹⁸F through halogen exchange or copper-mediated radiofluorination, enabling the synthesis of PET imaging agents based on the pyridinone scaffold [5]. The 2-chloro group remains as a stable label or can be further derivatized to fine-tune pharmacokinetics. The compound's moderate lipophilicity reduces non-specific binding, a common issue with highly lipophilic radiotracers .

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